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molecular formula C12H8O3S B188961 2-(Thiophene-2-carbonyl)benzoic acid CAS No. 46496-80-4

2-(Thiophene-2-carbonyl)benzoic acid

Cat. No. B188961
M. Wt: 232.26 g/mol
InChI Key: KPJANWLDEVDGEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09312501B2

Procedure details

2-(thiophene-2-carbonyl)benzoic acid (1, 14.0 g, 60.3 mmol, 1.0 equiv.), nitrobenzene (400 mL), and phosphorus pentachloride (18.8 g, 90.4 mmol. 1.5 equiv.) were added to a schlenk flask. Aluminum chloride was then added (12.1 g, 90.4 mmol, 1.5 equiv.), and the reaction was stirred for 1 hour at room temperature followed by 4 hours at 140° C. The solvent was distilled off under vacuum, and the black residue was sonicated in dichloromethane (500 mL) and filtered through CELITE®. The filtrate was concentrated in vacuo and purified by column chromatography (silica gel, dichloromethane:hexanes (1:1)→dichloromethane). The product was further purified by recrystallization from methanol to give 2 as brown needle-shaped crystals (6.45 g, 50%). 1H NMR (500 MHz, CDCl3) δ8.26-8.24 (m, 2H), 7.78-7.77 (m, 2H), 7.75-7.71 (m, 2H). m.p. 232-234° C.
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
18.8 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
50%

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6]([C:8]1[CH:16]=[CH:15][CH:14]=[CH:13][C:9]=1[C:10]([OH:12])=O)=[O:7].P(Cl)(Cl)(Cl)(Cl)Cl.[Cl-].[Al+3].[Cl-].[Cl-]>[N+](C1C=CC=CC=1)([O-])=O>[S:1]1[CH:5]=[CH:4][C:3]2[C:10](=[O:12])[C:9]3[C:8]([C:6](=[O:7])[C:2]1=2)=[CH:16][CH:15]=[CH:14][CH:13]=3 |f:2.3.4.5|

Inputs

Step One
Name
Quantity
14 g
Type
reactant
Smiles
S1C(=CC=C1)C(=O)C1=C(C(=O)O)C=CC=C1
Name
Quantity
18.8 g
Type
reactant
Smiles
P(Cl)(Cl)(Cl)(Cl)Cl
Name
Quantity
400 mL
Type
solvent
Smiles
[N+](=O)([O-])C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction was stirred for 1 hour at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
followed by 4 hours at 140° C
Duration
4 h
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off under vacuum
CUSTOM
Type
CUSTOM
Details
the black residue was sonicated in dichloromethane (500 mL)
FILTRATION
Type
FILTRATION
Details
filtered through CELITE®
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
purified by column chromatography (silica gel, dichloromethane:hexanes (1:1)→dichloromethane)
CUSTOM
Type
CUSTOM
Details
The product was further purified by recrystallization from methanol

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
S1C2=C(C=C1)C(C1=CC=CC=C1C2=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 6.45 g
YIELD: PERCENTYIELD 50%
YIELD: CALCULATEDPERCENTYIELD 49.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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